molecular formula C20H19NO2 B5744379 2-(4-ethylphenoxy)-N-2-naphthylacetamide

2-(4-ethylphenoxy)-N-2-naphthylacetamide

Cat. No.: B5744379
M. Wt: 305.4 g/mol
InChI Key: MVEVBZSOMOQJLF-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-2-naphthylacetamide is a substituted phenoxy acetamide derivative characterized by a phenoxy group bearing an ethyl substituent at the para position and an acetamide linkage to a 2-naphthyl moiety.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-2-15-7-11-19(12-8-15)23-14-20(22)21-18-10-9-16-5-3-4-6-17(16)13-18/h3-13H,2,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEVBZSOMOQJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical properties of phenoxy acetamides are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa Notable Properties
2-(4-Ethylphenoxy)-N-2-naphthylacetamide C20H19NO2 305.37 4-Ethylphenoxy, 2-naphthyl N/A Moderate lipophilicity, anti-inflammatory potential
2-(4-Chloro-2-methylphenoxy)-N-(2-naphthyl)acetamide (67836-45-7) C19H16ClNO2 333.79 4-Chloro-2-methylphenoxy N/A Increased lipophilicity; chlorine may enhance reactivity/toxicity
2-(4-Ethylphenoxy)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}acetamide (650575-96-5) C24H26N2O4S 438.54 Sulfamoylphenyl, ethylphenyl 12.50±0.70 High molecular weight; sulfamoyl group improves hydrogen bonding
2-(2-Ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide (486993-05-9) C21H19NO4 349.38 Ethoxy, formyl N/A Formyl group enables further derivatization; ethoxy enhances solubility

Pharmacological Activity

  • Anti-inflammatory Potential: The 2-phenoxy-N-phenylacetamide scaffold (e.g., compound II in ) shows promise for anti-inflammatory applications.
  • Solubility and Bioavailability : Sulfamoyl-containing derivatives (e.g., CAS 650575-96-5) display improved water solubility via hydrogen bonding, whereas the formyl group in CAS 486993-05-9 allows for prodrug strategies .

Spectroscopic Characterization

  • NMR Data: The ethyl group in 2-(4-ethylphenoxy)-N-2-naphthylacetamide is expected to show characteristic δ~1.2–1.4 ppm (triplet, CH3) and δ~2.5–2.7 ppm (quartet, CH2), consistent with analogs like 2-(4-ethylphenoxy)-N-(2-methylbenzofuran-5-yl)acetamide .
  • Mass Spectrometry : High-resolution MS would confirm the molecular ion peak at m/z 305.37, distinguishing it from chloro- or sulfamoyl-containing analogs .

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